molecular formula C18H15N3O3 B2853788 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide CAS No. 946206-38-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2853788
CAS No.: 946206-38-8
M. Wt: 321.336
InChI Key: CYMYQDPXKLZYFL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
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Scientific Research Applications

Binding Affinity and Antipsychotic Properties

Compounds structurally related to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors. These studies aim to explore their potential as antipsychotic drugs. For instance, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide demonstrated potent affinity for D(2)-like receptors. Behavioral tests in rats showed that one compound reduced hyperactivity induced by amphetamine without inducing catalepsy, indicating its potential as an antipsychotic drug with minimal extrapyramidal side effects (Pinna et al., 2002).

Cytotoxic Activity in Cancer Research

Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structural similarity with this compound, has shown significant cytotoxic activity against murine P388 leukemia and Lewis lung carcinoma. A specific derivative demonstrated curative effects against colon 38 tumors in mice, highlighting its potential as a powerful anticancer agent (Deady et al., 2005).

Novel Tricyclic and Tetracyclic N-Heterocycles

In the realm of organic chemistry, N-carboxamide indoles have been used in Rh(III)-catalyzed chemodivergent annulations with iodonium carbenes, leading to the synthesis of novel tricyclic and tetracyclic N-heterocycles. This method showcases the versatility of N-carboxamide indoles in constructing complex molecular architectures, providing valuable scaffolds for pharmaceutical development and synthetic chemistry (Nunewar et al., 2021).

Synthetic Transformations

The reactivity of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has been explored through various synthetic transformations, yielding compounds with potential for further medicinal chemistry applications. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to the formation of debenzoylated hydrazides, showcasing the chemical versatility of these compounds (Cucek & Verček, 2008).

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-3-21-14-8-7-13(19-17(22)15-9-10(2)20-24-15)11-5-4-6-12(16(11)14)18(21)23/h4-9H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMYQDPXKLZYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.